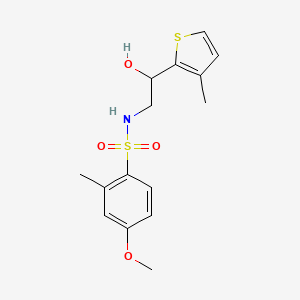
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H19NO4S2 and its molecular weight is 341.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide, also known by its CAS number 1448129-76-7, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₁₅H₁₉N₁O₄S₂
- Molecular Weight : 341.4 g/mol
- Structure : The compound features a thiophene ring, a sulfonamide group, and hydroxyl and methoxy substituents which contribute to its biological activity.
Antidiabetic Effects
Research indicates that compounds structurally related to this compound exhibit significant antidiabetic properties. For instance, studies on similar sulfonamides have demonstrated their ability to lower blood glucose levels and enhance insulin sensitivity in diabetic models.
| Study | Compound | Effect on Blood Glucose | Insulin Sensitivity |
|---|---|---|---|
| HMBA | Significant reduction | Increased | |
| Sulfonamide derivatives | Notable improvement | Enhanced |
Anti-inflammatory Activity
Sulfonamides are known for their anti-inflammatory properties. The mechanism often involves the inhibition of lipoxygenases (LOXs), which play a crucial role in the inflammatory response. Studies have shown that certain derivatives can selectively inhibit platelet-type 12-(S)-LOX, reducing inflammation markers in vitro and in vivo.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, particularly LOXs.
- Antioxidant Properties : It may exert antioxidant effects by reducing reactive oxygen species (ROS), thus protecting cellular integrity.
- Regulation of Glycemic Control : Similar compounds have been shown to restore normal insulin levels and improve glucose metabolism in diabetic models.
Study on Antidiabetic Activity
In a study investigating the effects of related compounds on diabetic rats, it was found that administration significantly reduced plasma glucose levels and restored insulin levels to near-normal values. The results are summarized in the following table:
| Treatment Group | Plasma Glucose (mg/dL) | Plasma Insulin (μU/ml) | Ca²⁺-ATPase Activity (μmole Pi/mg protein/h) |
|---|---|---|---|
| Normal | 69 ± 3.19 | 15.62 ± 1.3 | 0.30 ± 0.12 |
| Diabetic Control | 288 ± 3.28 | 6.89 ± 1.0 | 0.10 ± 0.05 |
| Diabetic + Tolbutamide | 197 ± 2.98 | 13.90 ± 1.4 | 0.20 ± 0.03 |
| Diabetic + Test Compound (HMBA) | 75 ± 2.0 | 16.0 ± 1.3 | 0.32 ± 0.02 |
These findings suggest a promising role for compounds like this compound in managing diabetes.
特性
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-10-6-7-21-15(10)13(17)9-16-22(18,19)14-5-4-12(20-3)8-11(14)2/h4-8,13,16-17H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYFSJWKRYKJJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=C(C=C(C=C2)OC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














